![molecular formula C18H22N4O3 B5706600 4-[(CYCLOHEPTYLIMINO)METHYL]-5-METHYL-2-(4-NITROPHENYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B5706600.png)
4-[(CYCLOHEPTYLIMINO)METHYL]-5-METHYL-2-(4-NITROPHENYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(CYCLOHEPTYLIMINO)METHYL]-5-METHYL-2-(4-NITROPHENYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of pyrazolone derivatives This compound is characterized by its unique structure, which includes a cycloheptylimino group, a nitrophenyl group, and a pyrazolone core
Preparation Methods
The synthesis of 4-[(CYCLOHEPTYLIMINO)METHYL]-5-METHYL-2-(4-NITROPHENYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This step involves the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazolone ring.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced through a nitration reaction, where the pyrazolone derivative is treated with a nitrating agent such as nitric acid.
Formation of the cycloheptylimino group: This step involves the reaction of the nitrophenyl-pyrazolone derivative with cycloheptylamine under appropriate conditions to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-[(CYCLOHEPTYLIMINO)METHYL]-5-METHYL-2-(4-NITROPHENYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.
Scientific Research Applications
4-[(CYCLOHEPTYLIMINO)METHYL]-5-METHYL-2-(4-NITROPHENYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structure and potential biological activities.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-[(CYCLOHEPTYLIMINO)METHYL]-5-METHYL-2-(4-NITROPHENYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[(CYCLOHEPTYLIMINO)METHYL]-5-METHYL-2-(4-NITROPHENYL)-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can be compared with other pyrazolone derivatives, such as:
4-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: This compound lacks the cycloheptylimino and nitrophenyl groups, making it less complex and potentially less versatile in its applications.
4-(4-Nitrophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: This compound has a similar nitrophenyl group but lacks the cycloheptylimino group, which may affect its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-(cycloheptyliminomethyl)-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-17(12-19-14-6-4-2-3-5-7-14)18(23)21(20-13)15-8-10-16(11-9-15)22(24)25/h8-12,14,20H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNABHDIBIGNFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5706521.png)
![3-chloro-N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methylaniline](/img/structure/B5706522.png)
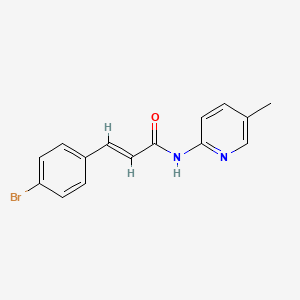
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE](/img/structure/B5706553.png)
![1-(2,3-Dimethylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B5706565.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)
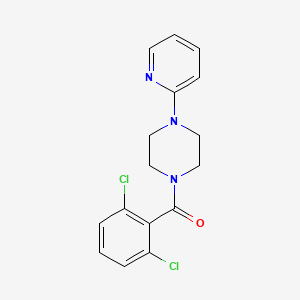
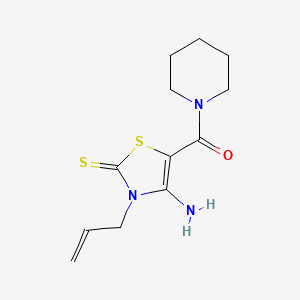
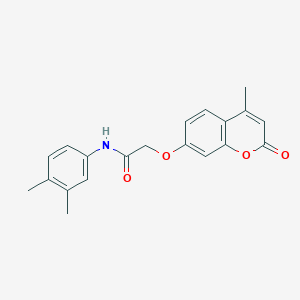
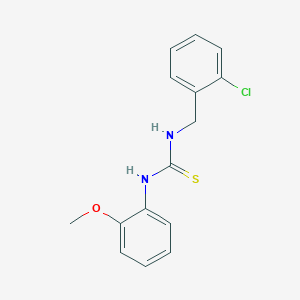
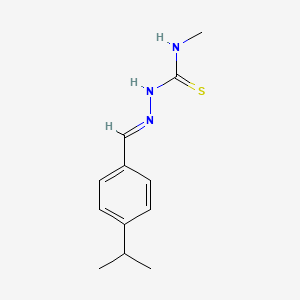
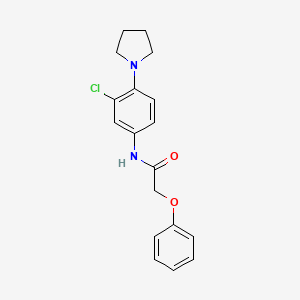
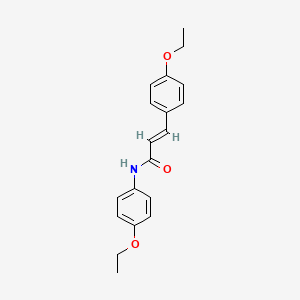
![METHYL 2-CYCLOBUTANEAMIDO-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B5706635.png)
